molecular formula C11H8Cl2O2S B13678938 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one

3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one

Cat. No.: B13678938
M. Wt: 275.1 g/mol
InChI Key: ORVRVSUBBYEOIP-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one is an organic compound with a unique structure that includes a furanone ring substituted with dichloro and methylthio phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one typically involves the reaction of 3,4-dichlorofuran with 4-(methylthio)phenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furanone derivatives.

Scientific Research Applications

3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit quorum sensing in bacteria by binding to the LasR receptor, thereby reducing biofilm formation and virulence factor secretion . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit biofilm formation and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C11H8Cl2O2S

Molecular Weight

275.1 g/mol

IUPAC Name

3,4-dichloro-2-(4-methylsulfanylphenyl)-2H-furan-5-one

InChI

InChI=1S/C11H8Cl2O2S/c1-16-7-4-2-6(3-5-7)10-8(12)9(13)11(14)15-10/h2-5,10H,1H3

InChI Key

ORVRVSUBBYEOIP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl

Origin of Product

United States

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